molecular formula C21H18N4O4 B11296556 Ethyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate

Ethyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate

Cat. No.: B11296556
M. Wt: 390.4 g/mol
InChI Key: QSSSNEFZJBQHOT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate is a complex organic compound with the molecular formula C21H18N4O4. This compound is characterized by its intricate structure, which includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, a benzoate ester, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate can be compared to other similar compounds, such as:

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-[(6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N4O4/c1-3-29-21(28)13-7-9-14(10-8-13)22-19(26)16-12-15-18(24(16)2)23-17-6-4-5-11-25(17)20(15)27/h4-12H,3H2,1-2H3,(H,22,26)

InChI Key

QSSSNEFZJBQHOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O

Origin of Product

United States

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